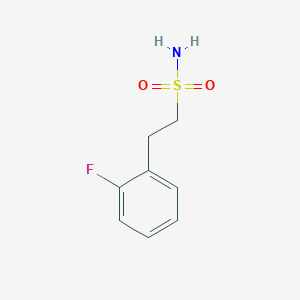

2-(2-Fluorophenyl)ethane-1-sulfonamide

説明

“2-(2-Fluorophenyl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2-Fluorophenyl)ethane-1-sulfonamide” is 1S/C8H10FNO2S/c1-2-13(11,12)10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“2-(2-Fluorophenyl)ethane-1-sulfonamide” is a powder at room temperature . It has a molecular weight of 203.24 .科学的研究の応用

Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which include compounds related to 2-(2-Fluorophenyl)ethane-1-sulfonamide, are widely used in industrial and commercial applications. Their environmental persistence and toxic profiles have raised concerns. Research indicates that microbial degradation can transform these chemicals into perfluoroalkyl carboxylic and sulfonic acids, which are subjects of regulations due to their toxicity. Laboratory investigations into important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, help bridge knowledge gaps in environmental samples. This research underlines the importance of understanding microbial degradation pathways, half-lives, and the potential for defluorination to evaluate the environmental fate and effects of these precursors (Liu & Avendaño, 2013).

Sulfonamide Inhibitors and Their Applications Sulfonamide compounds, which are structurally related to 2-(2-Fluorophenyl)ethane-1-sulfonamide, have been significant as synthetic bacteriostatic antibiotics and have found applications beyond treating bacterial infections. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of various conditions such as cancer, glaucoma, and inflammation. The versatility of sulfonamides in medicinal chemistry underlines their potential for developing new therapeutic agents. This review highlights the diverse classes of sulfonamide inhibitors and their broad medicinal applications, demonstrating the ongoing relevance and innovation within this class of compounds (Gulcin & Taslimi, 2018).

Environmental and Health Impacts of Sulfonamides The widespread use of sulfonamides in healthcare and veterinary medicine poses environmental challenges, with their residues found in various ecosystems. Research has indicated that even small amounts of sulfonamides in the environment, primarily from agricultural activities, can alter microbial populations in ways that might be hazardous to human health. This underscores the global health risks associated with sulfonamide contamination and highlights the need for effective risk reduction strategies (Baran et al., 2011).

Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs Sulfonamides, including compounds like 2-(2-Fluorophenyl)ethane-1-sulfonamide, exhibit a wide range of pharmacological properties due to their structural diversity. Over 150 FDA-approved sulfur-based drugs are in the market, treating diseases with their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This review emphasizes the development of less toxic, cost-effective sulfonamides with high activity, showcasing the critical role of sulfur-containing motifs in drug discovery and the potential for new therapeutic applications (Zhao et al., 2018).

Antitumor Properties of Sulfonamides Sulfonamides have evolved from their traditional use as antibacterial agents to showing potential antitumor properties. This review discusses the synthesis, structure-activity relationships, and mechanisms of action of sulfonamides, including their potential as antitumor agents. The diversity of derivatives from the classical antibacterial sulfonamide structure has opened new avenues in medicinal chemistry for the planning and development of drugs with antitumor capabilities. This highlights the adaptability of sulfonamides in medicinal chemistry and their potential for inclusion in the development of future drugs (Azevedo-Barbosa et al., 2020).

作用機序

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(2-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJUKWMNLOFXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740055 | |

| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)ethane-1-sulfonamide | |

CAS RN |

919354-05-5 | |

| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)